molecular formula C10H12NOP B2893836 3-Dimethylphosphoryl-5-ethynylaniline CAS No. 2287299-64-1

3-Dimethylphosphoryl-5-ethynylaniline

Cat. No. B2893836
CAS RN: 2287299-64-1
M. Wt: 193.186
InChI Key: SWCDRJVRXZAWMZ-UHFFFAOYSA-N
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Description

3-Dimethylphosphoryl-5-ethynylaniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the aniline family, which is a group of organic compounds that contain a phenyl group attached to an amino group. The synthesis method of 3-Dimethylphosphoryl-5-ethynylaniline involves the reaction of 3-bromoaniline with trimethyl phosphite and sodium ethynylate.

Scientific Research Applications

Genetically Encoded Fluorescent Amino Acid

Research has developed strategies for the selective and efficient biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This method, utilizing fluorescent amino acids such as dansylalanine, facilitates biochemical and cellular studies of protein structure and function by allowing for in vitro and in vivo study of protein dynamics, localization, and interactions (Summerer et al., 2006).

Polysubstituted Indoles and Quinolines Synthesis

A divergent approach employing 2-ethynylanilines has been developed to produce polyfunctionalized indole and quinoline derivatives through indium-catalyzed intramolecular cyclization or intermolecular dimerization. This method demonstrates the versatility of ethynylanilines in synthesizing complex organic structures, potentially including derivatives of 3-Dimethylphosphoryl-5-ethynylaniline, for various applications in medicinal chemistry and drug discovery (Sakai et al., 2008).

Polymer Supported DNA Synthesis

Phosphorylation of N-acyl-5'-O-DMTr-d-nucleosides with specific phosphotriester intermediates offers a pathway for the synthesis of DNA fragments on solid supports. This technique is crucial for the efficient and rapid assembly of DNA sequences, which is foundational for genetic engineering, molecular cloning, and various biotechnological applications (Marugg et al., 1984).

Direct Sensor of Antibody–Antigen Interactions

The development of genetically encoded fluorescent amino acids enables the direct sensing of protein-protein interactions, such as the interaction between antibodies and antigens. This innovation could revolutionize the study of immune responses and facilitate the development of new diagnostic and therapeutic tools (Mills et al., 2009).

Expanding Chemical Space for Chromophores

Research into non-concerted cycloadditions between N,N-dimethylanilino-substituted compounds and ethynylanilines has opened new avenues for creating highly functionalized chromophores. These compounds exhibit intense, low-energy charge-transfer bands, promising for applications in materials science, including the development of new photovoltaic materials and fluorescent markers (Jayamurugan et al., 2011).

properties

IUPAC Name

3-dimethylphosphoryl-5-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NOP/c1-4-8-5-9(11)7-10(6-8)13(2,3)12/h1,5-7H,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDRJVRXZAWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=CC(=C1)N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylphosphoryl-5-ethynylaniline

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